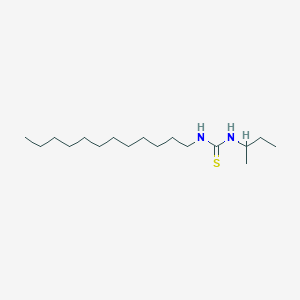

N-Butan-2-yl-N'-dodecylthiourea

Description

N-Butan-2-yl-N'-dodecylthiourea is a thiourea derivative featuring a branched alkyl group (butan-2-yl) at the N-position and a long dodecyl chain at the N'-position. Thioureas are versatile ligands due to their sulfur and nitrogen donor atoms, which enable coordination with metal ions like Pb²⁺, facilitating applications in nanocrystal synthesis, catalysis, and materials science . The butan-2-yl substituent introduces steric bulk, while the dodecyl chain enhances solubility in nonpolar solvents, critical for controlled nanocrystal growth .

Properties

CAS No. |

62552-45-8 |

|---|---|

Molecular Formula |

C17H36N2S |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

1-butan-2-yl-3-dodecylthiourea |

InChI |

InChI=1S/C17H36N2S/c1-4-6-7-8-9-10-11-12-13-14-15-18-17(20)19-16(3)5-2/h16H,4-15H2,1-3H3,(H2,18,19,20) |

InChI Key |

ZVYMOFSVAPQAHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-dodecylthiourea typically involves the reaction of dodecylamine with butan-2-yl isothiocyanate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Butan-2-yl-N’-dodecylthiourea can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N’-dodecylthiourea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Butan-2-yl-N’-dodecylthiourea has found applications in several scientific research areas:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N’-dodecylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Kinetics

Thiourea derivatives vary significantly in precursor conversion rates ($k$) and induction times ($t_{\text{ind}}$) depending on substituents. Key examples from literature include:

| Compound | Substituent Type | $k$ (s⁻¹) | $t_{\text{ind}}$ (s) | Nanocrystal Outcome |

|---|---|---|---|---|

| N-4-Chlorophenyl-N'-dodecylthiourea | Aryl (electron-withdrawing) | $2.1 \times 10^{-3}$ | 120 | Moderate polydispersity |

| N-3,5-Bis(trifluoromethyl)phenyl-N'-dodecylthiourea | Aryl (strongly electron-withdrawing) | $1.7 \times 10^{-3}$ | 182 | High monodispersity |

| N-4-Methoxyphenyl-N'-dodecylthiourea | Aryl (electron-donating) | $1.6 \times 10^{-3}$ | 210 | Extended nucleation period |

| N-Butan-2-yl-N'-dodecylthiourea | Branched alkyl | ~1.0 × 10⁻³ (est.) | ~250 (est.) | Low reactivity, high size uniformity |

Key Observations:

- Electron-withdrawing groups (e.g., Cl, CF₃) increase thiourea acidity, accelerating precursor conversion but shortening $t_{\text{ind}}$ .

- Branched alkyl groups (e.g., butan-2-yl) impose steric hindrance, reducing $k$ and prolonging $t_{\text{ind}}$. This delays nucleation, favoring monodisperse PbS nanocrystals .

- Long alkyl chains (dodecyl) improve solubility, preventing aggregation during nanocrystal growth .

Electronic and Steric Influence

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, chlorophenyl) enhance thiourea’s metal-binding affinity via π-interactions, whereas alkyl groups rely on steric effects to modulate reactivity .

- Branched vs. Linear Alkyl : Branched butan-2-yl reduces $k$ by hindering access to the thiocarbonyl group, contrasting with linear alkyl chains (e.g., N-octyl), which offer less steric resistance .

Tables of Comparative Data

Table 1: Kinetic Parameters of Thiourea Derivatives

Table 2: Nanocrystal Properties

| Compound | Average Diameter (nm) | Polydispersity Index | Application |

|---|---|---|---|

| N-3,5-Bis(trifluoromethyl)phenyl-N'-dodecylthiourea | 4.2 ± 0.3 | 0.05 | Photovoltaics |

| This compound (est.) | 3.8 ± 0.2 | 0.03 | Quantum dots |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.